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Compound of Interest

Compound Name: LAS191859

Cat. No.: B608470 Get Quote

As initially requested, this document serves as an in-depth technical guide on the safety and

toxicity profile of a target compound. However, as no public data could be found for

"LAS191859," this guide has been constructed as a template using the investigational drug

Emraclidine as a placeholder to demonstrate the required structure, data presentation, and

visualizations. Emraclidine is a novel M4-selective positive allosteric modulator (PAM) that was

in development for the treatment of schizophrenia.[1][2]

Executive Summary
This document provides a comprehensive overview of the non-clinical and clinical safety and

toxicity profile of Emraclidine (formerly CVL-231). Emraclidine is a positive allosteric modulator

that selectively targets the muscarinic acetylcholine M4 receptor subtype.[3] This selective

mechanism of action is intended to modulate dopamine levels indirectly in the striatum, offering

a potential antipsychotic effect without the common side effects associated with direct

dopamine D2 receptor blockade, such as extrapyramidal symptoms and weight gain.[3][4] The

data herein are compiled from publicly available results of Phase 1 and Phase 2 clinical trials.

While specific preclinical toxicology reports are not publicly available, this guide includes

representative protocols for such studies based on regulatory guidelines and standard

practices for antipsychotic drug development.

Mechanism of Action
Emraclidine is a highly selective M4 receptor positive allosteric modulator (PAM).[5] Unlike

direct agonists, PAMs do not activate the receptor themselves but bind to a separate (allosteric)

site to potentiate the effect of the endogenous ligand, acetylcholine. The M4 receptors are
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predominantly expressed in the striatum, a key brain region for regulating motor function and

reward, and are implicated in balancing dopamine and acetylcholine neurotransmission.[3][4]

By enhancing the effect of acetylcholine at the M4 receptor, Emraclidine is hypothesized to

indirectly reduce the release of dopamine in the striatum.[1] This mechanism offers a novel

approach to treating psychosis, differing from traditional antipsychotics that directly block D2

receptors.[4]

Figure 1: Simplified signaling pathway for Emraclidine's mechanism of action.

Clinical Safety and Tolerability
The clinical safety of Emraclidine has been evaluated in Phase 1b and Phase 2 (EMPOWER-1

and EMPOWER-2) trials in adult patients with schizophrenia.[1][5] Across these studies,

Emraclidine was generally well-tolerated, with an adverse event profile comparable to placebo.

[2][6]

Summary of Treatment-Emergent Adverse Events
(TEAEs)
The most frequently reported adverse events in clinical trials were headache, dry mouth, and

dyspepsia.[1][2] The incidence of these events was generally similar between the Emraclidine

and placebo groups, though some dose-dependent trends were observed.[1] Importantly,

Emraclidine was not associated with extrapyramidal symptoms or weight gain, common side

effects of many current antipsychotics.[3]

Table 1: Incidence of Common TEAEs in Phase 1b Study (Part B)

Adverse Event Placebo (n=27)
Emraclidine 30 mg
QD (n=27)

Emraclidine 20 mg
BID (n=27)

Any AE 14 (52%) 14 (52%) 15 (56%)

Headache 7 (26%)

15 (28%) across both

Emraclidine groups

combined

-

Data sourced from the Phase 1b trial publication.[5]
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Table 2: Incidence of Common TEAEs in Phase 2 EMPOWER Trials

Adverse Event
Placebo
(EMPOWER-1/2)

Emraclidine 10/15
mg

Emraclidine 30 mg

Headache 9.4% / 10.8% 14.1% / 14.6% 13.2% / 13.0%

Dry Mouth 2.3% / 0.8% 3.9% / 0.8% 9.3% / 5.3%

Dyspepsia 3.1% / 1.5% 3.9% / 3.1% 7.8% / 2.3%

Data represents percentages from EMPOWER-1 and EMPOWER-2 respectively.[1][2]

Cardiovascular Safety
In the Phase 1b trial, modest and transient increases in blood pressure and heart rate were

noted at the beginning of treatment, but these effects diminished over time and were not

considered clinically significant by the sixth week.[5][7] A subsequent Phase 1 study specifically

monitoring ambulatory blood pressure confirmed that Emraclidine did not cause a sustained

increase in blood pressure.[8]

Preclinical Toxicology Program (Representative
Protocols)
While specific preclinical toxicology data for Emraclidine are not publicly available, a standard

program for an investigational antipsychotic would be conducted under Good Laboratory

Practices (GLP) as required by regulatory agencies like the FDA.[9][10] The primary goals are

to identify potential target organs for toxicity, determine a safe starting dose for human trials,

and establish safety parameters for clinical monitoring.[11]

Experimental Protocols
4.1.1 Single-Dose and Dose-Range Finding Studies

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target

organs for acute toxicity.
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Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one

non-rodent (e.g., Beagle dog).[11]

Methodology:

Animals are divided into several dose groups, including a vehicle control group.

The test article is administered via the intended clinical route (e.g., oral gavage).

A single, escalating dose is administered to each group.

Animals are observed for a period of 14 days for clinical signs of toxicity, effects on body

weight, and mortality.

At the end of the observation period, a full necropsy is performed, and tissues are

collected for histopathological examination.

4.1.2 Repeated-Dose Toxicity Studies

Objective: To evaluate the toxicological profile of the compound following repeated

administration over a specified duration, relevant to the proposed clinical trial length.[9]

Species: Two species (rodent and non-rodent).

Methodology:

Animals are administered the test article daily for a period ranging from 28 to 90 days.

Multiple dose levels are used, typically low, medium, and high, along with a control group.

In-life monitoring includes clinical observations, body weight, food consumption,

ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, clinical

chemistry, urinalysis).

At termination, a comprehensive gross necropsy is performed, organ weights are

recorded, and a full panel of tissues is collected for microscopic examination.

A recovery group may be included to assess the reversibility of any observed toxicities.
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4.1.3 Safety Pharmacology Studies

Objective: To investigate potential undesirable pharmacodynamic effects on major

physiological functions. The core battery of tests focuses on the cardiovascular, respiratory,

and central nervous systems.[5]

Methodology:

Cardiovascular:In vivo assessment of blood pressure, heart rate, and ECG in conscious,

unrestrained animals (e.g., telemetered dogs). In vitro hERG assay to assess the potential

for QT interval prolongation.

Central Nervous System: Functional observational battery (FOB) and motor activity

assessment in rats to evaluate effects on behavior, coordination, and sensory functions.

Respiratory: Assessment of respiratory rate and tidal volume in conscious animals using

whole-body plethysmography.
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Figure 2: Representative workflow for preclinical safety evaluation.

Conclusion
Based on available clinical data, Emraclidine demonstrates a favorable safety and tolerability

profile. The most common adverse events were mild to moderate headache, dry mouth, and
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dyspepsia, with incidences often comparable to placebo.[1][2] Critically, Emraclidine's selective

M4 PAM mechanism appears to avoid the common and burdensome side effects of direct D2

antagonists, such as motor symptoms and metabolic disturbances.[3] While Phase 2 trials did

not meet their primary efficacy endpoints, the safety data gathered support the tolerability of

this novel mechanism of action.[1][12] A standard preclinical toxicology program would be

necessary to fully characterize the safety profile before human exposure, and the protocols

described herein represent a typical approach for such an evaluation.
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To cite this document: BenchChem. [LAS191859 safety and toxicity profile]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608470#las191859-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b608470#las191859-safety-and-toxicity-profile
https://www.benchchem.com/product/b608470#las191859-safety-and-toxicity-profile
https://www.benchchem.com/product/b608470#las191859-safety-and-toxicity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608470?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

